molecular formula C21H19N3O4S B2938723 ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate CAS No. 536707-00-3

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate

Cat. No. B2938723
M. Wt: 409.46
InChI Key: HKHAOAYHWWZYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate and its derivatives are involved in various synthetic pathways, leading to compounds with potential antimicrobial activities. For instance, the synthesis of thiazoles and their fused derivatives, which exhibit antimicrobial activity against bacteria such as Escherichia coli and Xanthomonas citri, as well as against fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcases the role of ethyl 2- derivatives in creating pharmacologically relevant compounds (Wardkhan et al., 2008). This demonstrates the compound's utility in synthesizing derivatives with a broad spectrum of biological activities.

Catalysis and Reaction Mechanisms

The compound plays a crucial role in catalytic processes and reaction mechanisms, facilitating the synthesis of various heterocyclic compounds. For example, it serves as a reactant in the facile synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, indicating its utility in ring-opening reactions and the formation of homoallylic amines (Shimizu et al., 2010). Such reactions are essential for developing new chemical entities with potential applications in medicinal chemistry and material science.

Pharmaceutical and Biological Research

In pharmaceutical and biological research, derivatives of ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate are explored for their biological activities. Studies have focused on synthesizing compounds with anti-Helicobacter pylori properties, demonstrating significant in vitro activity against various clinically relevant strains of H. pylori. This includes strains resistant to traditional antibiotics, showcasing the compound's potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Chemical Structure Analysis and Impurity Profiling

Detailed chemical structure analysis and impurity profiling are critical aspects of the scientific research applications of ethyl 2- derivatives. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to determine the impurity profile of these compounds, essential for the development of pharmaceuticals with high purity and efficacy. This includes the analysis of glycoprotein IIb/IIIa antagonists, illustrating the compound's relevance in the synthesis of drugs for treating thrombotic disorders (Thomasberger et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

properties

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-28-17(25)12-29-21-23-18-15-9-4-5-10-16(15)22-19(18)20(26)24(21)13-7-6-8-14(11-13)27-2/h4-11,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHAOAYHWWZYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate

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